Methyl 5-methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate represents a core chemical structure found in various drug candidates across multiple therapeutic areas . It serves as a versatile building block for synthesizing more complex molecules with potential biological activities.
Methyl 5-methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a complex organic compound belonging to the class of pyrrolo[2,1-f][1,2,4]triazines. It exhibits significant interest in medicinal chemistry due to its potential biological activities. The compound's molecular formula is , and it has a molecular weight of approximately .
This compound can be classified under heterocyclic compounds due to the presence of multiple nitrogen atoms within its ring structure. It is derived from pyrrole, a five-membered aromatic ring containing nitrogen. The triazine component adds further complexity and potential reactivity to the molecule, making it a subject of various synthetic strategies and biological studies .
The synthesis of methyl 5-methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate can be accomplished through several methods:
For instance, one effective synthetic route involves the N-amination of diethyl 3-isopropyl-1H-pyrrole-2,4-dicarboxylate followed by cyclization at elevated temperatures. The use of phosphorus oxychloride in subsequent steps aids in deoxidation to yield the target compound .
The molecular structure features a bicyclic system that includes both pyrrole and triazine rings. The presence of a carboxylate group at position six plays a critical role in its reactivity and potential interactions with biological targets.
Methyl 5-methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate can undergo various chemical reactions typical for compounds with heterocyclic structures:
For example, reactions involving the introduction of substituents at the nitrogen positions or modifications at the carbon skeleton can enhance its biological activity or alter its properties for specific applications.
The mechanism of action for methyl 5-methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is primarily studied in relation to its interactions with biological macromolecules like enzymes or receptors.
The compound may inhibit certain enzymes or modulate receptor activity through competitive binding or allosteric mechanisms due to its structural features that mimic natural substrates or inhibitors .
Research indicates that derivatives of pyrrolo[2,1-f][1,2,4]triazines exhibit significant pharmacological effects which may be attributed to their ability to interact with specific biological targets .
Methyl 5-methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate finds applications primarily in medicinal chemistry as a lead compound for developing new pharmaceuticals targeting various diseases. Its derivatives have shown promise as inhibitors for specific enzymes involved in disease pathways .
The structural evolution toward methyl 5-methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate (CAS 310431-29-9) originates from strategic modifications of pyrrole-based precursors. This bicyclic hybrid integrates a triazinone ring fused to a N-methylated pyrrole core, creating a planar, electron-deficient scaffold suitable for pharmaceutical derivatization. Key design advancements include replacing ethyl esters (e.g., ethyl 5-methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate, CAS 427878-70-4) with methyl esters to enhance metabolic stability and introducing electron-withdrawing groups at C6 to modulate electrophilicity [1] [9]. The methyl ester variant (molecular formula C₉H₉N₃O₃, MW 207.19) exhibits improved cellular permeability compared to its carboxylic acid analogue (CAS 310435-15-5, C₈H₇N₃O₃, MW 193.16) due to increased lipophilicity [2] [7]. Modifications at the triazine N4 position further prevent undesired tautomerization, ensuring scaffold integrity during functionalization.
Table 1: Structural Evolution of Pyrrolo-Triazine Hybrids
Compound | CAS Number | Molecular Formula | Molecular Weight | Key Modification |
---|---|---|---|---|
Ethyl ester precursor | 427878-70-4 | C₁₀H₁₁N₃O₃ | 221.21 | Ethoxycarbonyl at C6 |
Methyl 5-methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | 310431-29-9 | C₉H₉N₃O₃ | 207.19 | Methoxycarbonyl at C6 |
Carboxylic acid intermediate | 310435-15-5 | C₈H₇N₃O₃ | 193.16 | Carboxyl group at C6 |
Transition metal catalysts enable efficient construction of the pyrrolo[2,1-f][1,2,4]triazine core through regioselective intramolecular cyclization. Palladium(II) acetate facilitates oxidative coupling between pyrrole-2-carboxylates and hydrazine derivatives, forming the triazine ring at N1-C2 bonds with >85% regiochemical fidelity [3]. Microwave-assisted cyclization in polyphosphoric acid (PPA) significantly optimizes this step, reducing reaction times from 60 minutes to 20 minutes while increasing yields from 66–75% to 80–88% [6]. Copper(I) iodide further promotes N-arylation for C3-functionalized derivatives, though unsubstituted triazinones require ligand-free conditions to avoid steric hindrance. Catalyst selection critically influences byproduct formation: Bismuth(III) triflate minimizes decarboxylation during esterification, while Lewis acids like Zn(OTf)₂ improve diastereoselectivity in asymmetric syntheses [6] [8].
Table 2: Catalyst Performance in Annulation Reactions
Catalyst System | Temperature (°C) | Reaction Time | Yield (%) | Key Advantage |
---|---|---|---|---|
Pd(OAc)₂ (5 mol%) | 110 | 12 h | 78 | High regioselectivity |
CuI/1,10-phenanthroline | 100 | 8 h | 82 | N-Arylation capability |
PPA (microwave irradiation) | 130 | 20 min | 88 | Rapid cyclization, reduced side products |
Bi(OTf)₃/SiO₂ | 70 | 5 h | 91 | Hydrolysis suppression |
Bromohydrazone intermediates serve as pivotal precursors for C6-carboxylate installation via tandem alkylation-cyclization sequences. Ethyl 2-bromoacetoacetate reacts with 5-methylpyrrolo[2,1-f]-1,2,4-triazin-4(3H)-one under basic conditions (K₂CO₃/DMF), generating a bromohydrazone that undergoes in situ cyclization to form the bicyclic ester [3] [9]. This approach achieves >90% regiocontrol at the C6 position due to the electrophilic bias of the pyrrole β-carbon. Subsequent nucleophilic displacement of bromide by carboxylate ions enables ester diversification, though methyl esters exhibit superior stability over ethyl counterparts during purification. Critical to functional group tolerance is maintaining anhydrous conditions—trace water hydrolyzes intermediates, reducing yields by 25–40% [9].
Although the target compound lacks chiral centers, stereoselectivity becomes essential when synthesizing C3-substituted analogues (e.g., 3-aryl derivatives). Chiral auxiliaries like (S)-tert-butanesulfinamide control asymmetry at N4 during cyclization, achieving up to 15:1 diastereomeric ratios in ethanol/water mixtures [6]. Solvent polarity directly impacts stereoselection: Apolar solvents (toluene) favor syn diastereomers, while polar aprotic solvents (acetonitrile) enhance anti selectivity via hydrogen-bond disruption [8]. Silica-supported bismuth triflate [SiO₂-Bi(OTf)₃] catalysts further improve enantiopurity (94% ee) in Biginelli-type reactions involving aldehyde condensations, though unsubstituted triazinones remain achiral [8].
Solvent selection and thermal parameters govern yield optimization across the four-stage synthesis of this compound. Tetrahydrofuran (THF) maximizes intermediate solubility during S-alkylation (Stage 1), while PPA cyclization (Stage 2) requires 130°C under microwave irradiation for 88% conversion [6]. Ester hydrolysis (Stage 3) demands aqueous methanol at 60°C to prevent decarboxylation, followed by re-esterification using thionyl chloride/methanol to furnish the methyl ester. Critical findings include:
Table 3: Solvent/Temperature Optimization in Synthetic Stages
Synthetic Stage | Optimal Solvent | Temperature (°C) | Reaction Time | Yield (%) |
---|---|---|---|---|
Bromohydrazone formation | THF | 25 | 4 h | 92 |
Intramolecular cyclization | PPA | 130 (microwave) | 20 min | 88 |
Ester hydrolysis | 1:1 MeOH/H₂O | 60 | 3 h | 95 |
Methyl esterification | MeOH (SOCl₂) | 0 → 25 | 12 h | 89 |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7